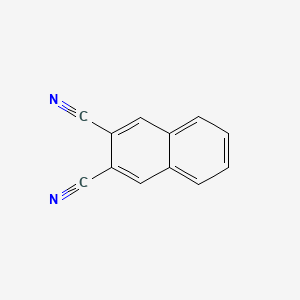

naphthalene-2,3-dicarbonitrile

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

naphthalene-2,3-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6N2/c13-7-11-5-9-3-1-2-4-10(9)6-12(11)8-14/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNBYJRSSFXTESR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30345032 | |

| Record name | 2,3-Dicyanonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22856-30-0 | |

| Record name | 2,3-Dicyanonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dicyanonaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Naphthalene 2,3 Dicarbonitrile and Its Derivatives

Established Synthetic Routes

Established synthetic routes to naphthalene-2,3-dicarbonitrile often involve building the naphthalene (B1677914) ring system with the required functionalities or modifying an existing naphthalene core. These methods are designed to efficiently introduce the two adjacent cyano groups.

One common and versatile strategy for synthesizing this compound involves the oxidation of 2,3-dimethylnaphthalene. This process typically proceeds in two main stages. First, the methyl groups are oxidized to carboxylic acids to form naphthalene-2,3-dicarboxylic acid. This oxidation can be achieved using various oxidizing agents under controlled conditions. The resulting dicarboxylic acid is then converted into naphthalene-2,3-dicarboxamide. The final step is the dehydration of the diamide (B1670390), a standard transformation in organic synthesis, which yields the target this compound.

Another established multi-step route builds the dicyanonaphthalene ring system from acyclic or simpler aromatic precursors. One notable method involves the reaction of tetrabromoxylene with fumaronitrile (B1194792) in the presence of sodium iodide. This reaction, conducted in a solvent such as anhydrous dimethylformamide (DMF), proceeds via a cycloaddition-elimination mechanism to construct the naphthalene core and introduce the cyano groups simultaneously, providing the final product in a high yield of 80%.

The direct introduction of cyano groups onto a pre-formed naphthalene ring is a critical step in many synthetic pathways. The two primary methods for this transformation are the dehydration of amide precursors and nucleophilic substitution reactions.

The conversion of a dicarboxamide into a dinitrile is a classic and reliable method for introducing cyano groups. In this approach, naphthalene-2,3-dicarboxamide, which can be prepared from the corresponding dicarboxylic acid, is treated with a strong dehydrating agent. Common reagents for this purpose include phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), and thionyl chloride (SOCl₂). The reaction involves the elimination of two molecules of water from the diamide to form the two nitrile functional groups. This method is particularly useful as the final step in a multi-step synthesis starting from naphthalene-2,3-dicarboxylic acid.

Nucleophilic substitution provides a direct route to introduce cyano groups by displacing leaving groups, typically halogens, from the naphthalene ring.

The Rosenmund–von Braun reaction is a well-established method for this purpose. wikipedia.orgsynarchive.comorganic-chemistry.orgchem-station.com It involves the reaction of an aryl halide, such as 2,3-dihalonaphthalene (e.g., 2,3-dibromonaphthalene), with a stoichiometric amount of copper(I) cyanide (CuCN). wikipedia.orgsynarchive.com The reaction is typically carried out at elevated temperatures in a high-boiling polar solvent like DMF or pyridine. organic-chemistry.org This method is effective for converting aryl bromides and iodides into the corresponding nitriles. thieme-connect.de

The Sandmeyer reaction offers an alternative route starting from an aromatic amine. google.com In this two-step process, a precursor such as 2,3-diaminonaphthalene (B165487) is first treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0-5°C) to form a bis(diazonium) salt. This intermediate is then treated with a copper(I) cyanide solution, which displaces the diazonium groups with cyanide, releasing nitrogen gas and forming the desired this compound.

The synthesis of the derivative 1,4-dihydroxythis compound (B86193) is typically achieved from 2,3-dichloro-1,4-naphthoquinone. This precursor is highly susceptible to nucleophilic substitution at the 2- and 3-positions. semanticscholar.orgresearchgate.net The reaction involves treating 2,3-dichloro-1,4-naphthoquinone with a cyanide source, such as potassium or sodium cyanide, in a suitable solvent like ethanol. researchgate.netresearchgate.net The cyanide ions displace the two chloride ions. The initial product, 2,3-dicyano-1,4-naphthoquinone, is a quinone. This intermediate then undergoes tautomerization to the more stable aromatic hydroquinone (B1673460) form, yielding 1,4-dihydroxythis compound.

The synthesis of substituted naphthalene-2,3-dicarbonitriles, such as those with alkoxy groups at the 6- and 7-positions, allows for the tuning of the molecule's electronic and physical properties. A common strategy involves building the substituted naphthalene core first, followed by the introduction of the nitrile groups.

For example, the synthesis of a 6,7-dimethoxy derivative can begin with 2,6-dibromo-3,7-dimethoxynaphthalene. nih.gov This precursor can be synthesized through a multi-step sequence starting from simpler naphthalene derivatives. The crucial cyanation step can then be achieved via a nucleophilic substitution reaction, such as the Rosenmund-von Braun reaction, where the bromine atoms at the 2- and 3- positions (after a series of transformations) are replaced by cyano groups using copper(I) cyanide. This approach provides a versatile platform for creating a wide range of 6,7-disubstituted naphthalene-2,3-dicarbonitriles. nih.gov

Strategies for Cyano Group Introduction

Advanced and Specialized Synthetic Approaches

The synthesis of functional molecules based on the this compound scaffold often requires sophisticated techniques that go beyond traditional solution-phase chemistry. These advanced methods enable the construction of highly ordered structures and the introduction of specific functional groups with a high degree of control, which is crucial for the development of materials with tailored properties for applications in electronics, sensing, and catalysis.

On-Surface Synthesis for Directed Product Formation

On-surface synthesis has emerged as a powerful bottom-up approach for the creation of covalently bonded nanostructures with atomic precision. This technique utilizes a solid surface, typically a single crystal of a metal, to confine and orient precursor molecules, thereby directing the outcome of chemical reactions that are often not achievable in conventional solution-based synthesis. In the context of this compound and its derivatives, on-surface synthesis has been instrumental in the formation of naphthalocyanines (Ncs), which are larger analogues of phthalocyanines with extended π-conjugation.

The choice of the metallic substrate and the structure of the precursor molecule play a crucial role in determining the final product. For instance, the on-surface reaction of 6,7-di(2-naphthyl)-2,3-naphthalenedicarbonitrile (NND) on a silver surface, Ag(111), leads to a spontaneous cyclotetramerization to form silver naphthalocyanines (Ag-NPc). nih.gov In this reaction, the silver surface not only acts as a catalyst but also as a source of metal atoms that get incorporated into the final macrocycle. The resulting Ag-NPc molecules then self-assemble into one-dimensional ribbons. nih.gov

In contrast, the behavior of a different precursor, 6,7-diphenyl-2,3-naphthalenedicarbonitrile (PND), on the same Ag(111) surface is dependent on other factors. In the absence of co-adsorbed metal atoms, PND multilayers form open-chain polycyanine structures. nih.gov However, when iron atoms are co-deposited, the formation of iron naphthalocyanine (Fe-NPc) is observed. nih.gov This demonstrates the ability to direct the reaction towards either a cyclic macrocycle or a linear polymer by the selective introduction of a metal templating agent.

These studies, often employing advanced surface science techniques like scanning tunneling microscopy (STM) and X-ray photoelectron spectroscopy (XPS), provide detailed insights into the reaction mechanisms and the structure of the resulting nanomaterials. nih.gov The ability to control the formation of either macrocyclic or polymeric structures from the same precursor highlights the versatility of on-surface synthesis for directed product formation.

Template-Controlled Macrocyclization Reactions

Template-controlled synthesis is a strategy that utilizes a central atom or molecule to organize a set of reactants in a specific geometry, thereby promoting a desired cyclization reaction. This approach is particularly effective for the synthesis of large macrocycles, where the entropic cost of bringing multiple reactive ends together is high. In the realm of this compound chemistry, metal atoms and even the substrate surface itself can act as templates to direct the formation of expanded naphthalocyanine analogues.

A notable example is the on-surface synthesis of a gadolinium-supernaphthalocyanine (Gd-SNPc) from a naphthalene dicarbonitrile precursor. nih.govresearchgate.net In this process, the large gadolinium atom acts as a template, coordinating five precursor molecules in a planar arrangement on a silver surface. Subsequent thermal activation induces the covalent linking of the precursors to form the pentameric supernaphthalocyanine macrocycle. nih.govresearchgate.net The two-dimensional confinement imposed by the surface is crucial, as it prevents the formation of undesired double-decker complexes. nih.gov

The templating effect is highly dependent on the size of the metal atom. While a large atom like gadolinium templates the formation of a pentamer, smaller metal atoms like iron direct the formation of the more common tetrameric naphthalocyanines. nih.gov This demonstrates a remarkable level of control over the size of the resulting macrocycle simply by choosing the appropriate metal template.

Furthermore, the metallic surface itself can act as a template. In the absence of discrete metal atoms, the regular arrangement of atoms on the silver surface can guide the polymerization of the naphthalene dicarbonitrile precursors into long, open-chain poly(benzodiiminoisoindoline) structures, also known as polycyanines. nih.govresearchgate.net This highlights the dual role of the substrate, acting as both a catalyst and a template to steer the reaction towards polymer formation instead of macrocyclization.

The table below summarizes the influence of different templates on the macrocyclization of naphthalene dicarbonitrile precursors.

| Template | Precursor | Product | Reference |

| Gadolinium Atom (on Ag(111)) | Naphthalene dicarbonitrile derivative | Gadolinium-Supernaphthalocyanine (pentamer) | nih.gov, researchgate.net |

| Iron Atom (on Ag(111)) | 6,7-diphenyl-2,3-naphthalenedicarbonitrile (PND) | Iron Naphthalocyanine (tetramer) | nih.gov |

| Ag(111) Surface | 6,7-diphenyl-2,3-naphthalenedicarbonitrile (PND) | Polycyanine (linear polymer) | nih.gov |

| Ag(111) Surface | 6,7-di(2-naphthyl)-2,3-naphthalenedicarbonitrile (NND) | Silver Naphthalocyanine (tetramer) | nih.gov |

Functionalization Strategies for this compound Scaffolds

The functionalization of the this compound core is a key strategy for tuning the electronic and physical properties of the resulting materials. By introducing various substituents onto the naphthalene backbone, it is possible to modulate solubility, influence molecular packing in the solid state, and alter the photophysical and electrochemical characteristics of the derived macrocycles and polymers. Common functionalization strategies include the introduction of substituents prior to the synthesis of the dinitrile or the post-synthetic modification of a pre-existing this compound scaffold.

One of the most versatile methods for introducing a wide range of functional groups is through cross-coupling reactions, such as the Suzuki-Miyaura coupling. This approach typically starts with a halogenated this compound precursor. For example, 6,7-dibromothis compound (B1298471) can be synthesized and subsequently used as a platform for introducing aryl or other groups at the 6- and 7-positions via palladium-catalyzed Suzuki-Miyaura reactions with corresponding boronic acids. This method has been successfully employed to synthesize a variety of 6,7-disubstituted naphthalene-2,3-dicarbonitriles.

While direct C-H activation on the this compound scaffold is not extensively documented, it represents a promising future direction for the efficient and atom-economical introduction of functional groups. General strategies for the regioselective C-H functionalization of naphthalenes have been developed and could potentially be adapted for the dinitrile derivative. nih.gov These methods often rely on the use of directing groups to control the position of functionalization.

The following table provides examples of functionalization reactions applied to naphthalene precursors, which are relevant to the synthesis of functionalized this compound derivatives.

| Reaction Type | Precursor | Reagents and Conditions | Product |

| Suzuki-Miyaura Coupling | 6,7-dibromothis compound | Arylboronic acid, Pd catalyst, base | 6,7-Diaryl-naphthalene-2,3-dicarbonitrile |

| Bromination | Naphthalene Diimide | Br2, H2SO4/oleum, 140 °C | 2,3,6,7-Tetrabromonaphthalene (B1203269) Diimide |

Reactivity and Reaction Mechanisms of Naphthalene 2,3 Dicarbonitrile

Electrophilic Characteristics of the Dinitrile Moiety

The dinitrile moiety, consisting of two cyano (-C≡N) groups, imparts strong electrophilic character to the naphthalene-2,3-dicarbonitrile molecule. The cyano group is a potent electron-withdrawing group due to the high electronegativity of the nitrogen atom and its ability to delocalize electron density through resonance. libretexts.org This electron-withdrawing nature has two primary consequences for the molecule's reactivity:

Activation of Nitrile Carbons: The carbon atoms of the nitrile groups become highly electron-deficient and, therefore, highly electrophilic. This makes them prime targets for attack by nucleophiles.

Deactivation of the Aromatic Ring (towards Electrophiles): The withdrawal of electron density from the naphthalene (B1677914) ring system deactivates it towards conventional electrophilic aromatic substitution reactions. lumenlearning.comlatech.edu Electron-donating groups are typically required to make the ring sufficiently nucleophilic for such reactions. latech.edu

Activation of the Aromatic Ring (towards Nucleophiles): Conversely, the electron-poor nature of the aromatic ring makes it more susceptible to nucleophilic aromatic substitution, should a suitable leaving group be present at another position on the ring. latech.edu

The primary mode of reactivity for this compound is centered on the electrophilic nitrile carbons, which readily participate in addition reactions with a wide range of nucleophiles.

Nucleophilic Addition Reactions

The electron-deficient carbon atoms of the cyano groups are susceptible to attack by various nucleophiles. This leads to a range of addition products, transforming the nitrile functionalities into other chemical entities.

Reactions with Thiol-Containing Nucleophiles (e.g., Cysteine, Glutathione)

Thiol-containing biomolecules, such as cysteine and glutathione, are effective nucleophiles that can react with this compound. The sulfur atom of the thiol group attacks the electrophilic carbon of a nitrile group. While direct studies on this compound with these specific thiols are not extensively detailed in the provided literature, the reactivity of the closely related compound, naphthalene-2,3-dicarboxaldehyde (NDA), provides a strong model for this interaction. NDA is known to react with biothiols like glutathione (GSH) and cysteine (Cys) to form fluorescent products. nih.gov

In a similar fashion, the nucleophilic sulfur of cysteine or glutathione would attack one of the nitrile carbons of this compound. This initial addition would be followed by subsequent intramolecular cyclization or protonation steps, leading to stable adducts. This type of reaction is fundamental in the design of fluorescent probes for detecting biological thiols. nih.gov

Reactivity with Oxygen and Nitrogen Nucleophiles

Oxygen nucleophiles (e.g., water, alcohols, hydroxide ions) and nitrogen nucleophiles (e.g., amines) readily react with the dinitrile moiety.

Reaction with Oxygen Nucleophiles: In the presence of water or hydroxide, nitriles can be hydrolyzed. This reaction typically proceeds in a stepwise manner, first forming an amide intermediate, which can then be further hydrolyzed to a carboxylic acid. For this compound, this could lead to the formation of the corresponding diamide (B1670390) or, under more vigorous conditions, naphthalene-2,3-dicarboxylic acid.

Reaction with Nitrogen Nucleophiles: Primary and secondary amines can add to the nitrile groups to form substituted amidines after tautomerization of the initial addition product. This reaction is a common method for synthesizing complex nitrogen-containing heterocyclic structures. The reaction of the related naphthalene-2,3-dicarboxaldehyde with primary amines is a well-established method for forming highly fluorescent isoindole derivatives, highlighting the reactivity of the 2,3-disubstituted naphthalene system with nitrogen nucleophiles. nih.govresearchgate.net

Organometallic Reagent Chemistry (e.g., Grignard, Hydride Reductions)

Organometallic reagents and metal hydrides are powerful tools for transforming nitrile groups.

Grignard Reagents: Grignard reagents (R-MgX) add across the carbon-nitrogen triple bond. The alkyl or aryl group from the Grignard reagent acts as a nucleophile, attacking a nitrile carbon to form an imine anion intermediate. Subsequent acidic workup hydrolyzes this intermediate to yield a ketone. With two nitrile groups, this reaction can potentially occur twice, leading to the formation of a diketone.

Hydride Reductions: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing nitriles to primary amines. libretexts.org The hydride ion (H⁻) acts as the nucleophile, adding to the nitrile carbon. This process occurs twice, ultimately converting the -C≡N group into a -CH₂NH₂ group. The reduction of this compound would yield 2,3-bis(aminomethyl)naphthalene. Weaker reducing agents like sodium borohydride (NaBH₄) are generally not reactive enough to reduce nitriles. libretexts.org

Table 1: Nucleophilic Reactions of this compound

| Nucleophile Class | Specific Example | Reagent(s) | Resulting Functional Group (after workup) | Product Type |

| Thiol | Cysteine, Glutathione | R-SH | Thioimidate / Cyclized Adduct | Thiol Adduct |

| Oxygen | Water / Hydroxide | H₂O, H⁺ or OH⁻ | Carboxylic Acid | Naphthalene-2,3-dicarboxylic acid |

| Nitrogen | Primary Amine | R-NH₂ | Amidine | N,N'-Disubstituted Diamidine |

| Organometallic | Grignard Reagent | R-MgX, then H₃O⁺ | Ketone | Diketone |

| Hydride | Lithium Aluminum Hydride | 1. LiAlH₄ 2. H₂O | Primary Amine | 2,3-Bis(aminomethyl)naphthalene |

Electronic and Steric Influences on Reactivity

The reactivity of the dinitrile moiety can be modulated by the presence of other substituents on the naphthalene ring system. These substituents can exert electronic and steric effects that either enhance or diminish the electrophilicity of the nitrile carbons.

Tuning Electrophilicity via Substituent Effects

The rate and feasibility of nucleophilic addition to the dinitrile moiety can be "tuned" by the electronic properties of other substituents on the aromatic rings. youtube.com

Electron-Withdrawing Groups (EWGs): Attaching additional EWGs (e.g., -NO₂, -CF₃, halogens) to the naphthalene ring further decreases the electron density of the entire molecule. This effect enhances the partial positive charge on the nitrile carbons, making them more electrophilic and thus more reactive towards nucleophiles. nih.gov

Electron-Donating Groups (EDGs): Conversely, attaching electron-donating groups (e.g., -OCH₃, -CH₃, -OH) increases the electron density of the aromatic system. youtube.com This increased density is partially shared with the dinitrile moiety, which reduces the electrophilicity of the nitrile carbons and slows the rate of nucleophilic attack. nih.gov For example, a methoxy group (-OCH₃) on the naphthalene ring can donate electron density through resonance, making the molecule a better nucleophile but a weaker electrophile at the nitrile positions. nih.gov

Table 2: Influence of Substituents on Reactivity

| Substituent Type | Example Group | Effect on Electron Density | Electrophilicity of Nitrile Carbons | Reactivity Towards Nucleophiles |

| Electron-Donating (EDG) | -OCH₃, -OH, -CH₃ | Increases | Decreased | Slower Reaction Rate |

| Electron-Withdrawing (EWG) | -NO₂, -CF₃, -F | Decreases | Increased | Faster Reaction Rate |

Impact of Molecular Conformation on Reaction Pathways

The spatial arrangement, or molecular conformation, of naphthalene derivatives plays a crucial role in directing the course of a chemical reaction. For precursors like substituted naphthalene-2,3-dicarbonitriles, the planarity of the molecule can significantly influence the reaction pathway, particularly in surface-mediated syntheses.

In the on-surface synthesis of naphthalocyanines, which are large, cyclic molecules with potential applications in electronics, the conformation of the this compound precursor is a determining factor. Research has shown that a non-planar structure of a substituted ortho-dicarbonitrile precursor can lead to the formation of open-chain polymers rather than the desired closed-ring cyclotetramerization product. nih.gov For instance, the on-surface synthesis of silver naphthalocyanines from 6,7-di(2-naphthyl)-2,3-naphthalenedicarbonitrile involves the spontaneous cyclotetramerization of four precursor molecules on a silver surface. nih.gov The geometry of the precursor dictates how the molecules arrange and react. A conformation that prevents the four molecules from aligning correctly for ring-closure will favor an alternative pathway, such as linear polymerization. This demonstrates a direct link between the three-dimensional shape of the reactant and the structure of the resulting product.

Mechanistic Investigations and Kinetic Studies

Understanding the precise sequence of steps, including the transient species formed during a reaction, is fundamental to controlling chemical synthesis. Mechanistic and kinetic studies provide this insight, mapping out the energetic landscape of a reaction and quantifying its rate.

Elucidation of Reaction Intermediates and Transition States

The primary reaction pathway investigated for this compound is its cyclotetramerization to form metallo-naphthalocyanines. This process is not a single-step reaction but involves several key intermediates. In the on-surface synthesis of silver naphthalocyanine (Ag-NPc), scanning tunneling microscopy has allowed for the visualization of an intermediate stage where four precursor molecules coordinate to form a tetramer structure before the final covalent bonds of the naphthalocyanine macrocycle are formed. nih.gov This tetrameric arrangement represents a crucial reaction intermediate on the pathway to the final product.

Computational chemistry provides powerful tools for mapping reaction pathways and identifying high-energy transition states that are difficult to observe experimentally. For related naphthalene dicarboxylic acid derivatives, ab initio calculations have been used to model the reaction pathway for cyclization. rsc.org These studies can identify a transition state where, for example, an intramolecular proton transfer occurs in concert with the alignment of atomic orbitals necessary for bond formation. rsc.org The calculations show a planar intermediate which is then dehydrated to yield the final product. rsc.org While this specific study was on a related anhydride, the methodology is directly applicable to investigating the intermediates and transition states in reactions of this compound.

Quantitative Kinetic Analysis of Reaction Rates

Quantitative analysis of reaction rates provides data on how quickly reactants are converted into products under various conditions. While detailed kinetic studies on this compound itself are not widely available, research on the hydrolysis of the closely related naphthalene-2,3-dicarboxylic anhydride offers significant insight into the kinetics of reactions involving the naphthalene-2,3-dicarboxyl system.

The rate of hydrolysis of naphthalene-2,3-dicarboxylic anhydride to its corresponding dicarboxylic acid is highly dependent on pH. A quantitative kinetic analysis revealed a distinct pH-rate profile for this reaction. rsc.org

Table 1: pH-Rate Profile for the Hydrolysis of Naphthalene-2,3-dicarboxylic Anhydride

| pH Range | Reaction Type |

|---|---|

| 1.0 - 6.0 | Water reaction |

This interactive table summarizes the kinetic findings for the hydrolysis of a compound structurally related to this compound, illustrating how reaction rates can be quantitatively measured and analyzed.

This kinetic profile shows that between pH 1.0 and 6.0, the reaction rate is primarily dependent on the concentration of water. rsc.org However, at a pH above 7.0, the reaction is catalyzed by a base, indicating a different reaction mechanism dominates in alkaline conditions. rsc.org Such studies are crucial for optimizing reaction conditions to either promote a desired reaction or prevent unwanted side reactions.

Applications of Naphthalene 2,3 Dicarbonitrile in Advanced Materials Science and Organic Chemistry

Precursor in Macrocyclic and Expanded π-System Chemistry

The dinitrile functionality of naphthalene-2,3-dicarbonitrile serves as a prime starting point for template-driven cyclotetramerization reactions, leading to the formation of a diverse array of macrocyclic compounds, most notably phthalocyanine (B1677752) and naphthalocyanine analogues. These reactions are pivotal in the construction of large, planar molecules with extensive delocalized π-electron systems, which are of significant interest for their unique optical and electronic properties.

Synthesis of Phthalocyanines and Naphthalocyanines

This compound is a fundamental building block in the synthesis of naphthalocyanines (Ncs), which are structural analogues of phthalocyanines (Pcs) with an extended aromatic framework. The addition of the naphthalene (B1677914) unit results in a red-shift of the characteristic Q-band absorption, making these molecules suitable for applications in areas such as near-infrared (NIR) sensing and photodynamic therapy.

The cyclotetramerization of this compound and its derivatives leads to the formation of naphthalocyanines with benzo-annelated rings, effectively extending the π-electron system of the macrocycle. This extension of conjugation has profound effects on the electronic absorption spectra, typically causing a significant bathochromic shift of the Q-band, which is a hallmark of these macrocycles. For instance, the on-surface synthesis of metallo-naphthalocyanines from ortho-dicarbonitrile precursors on silver and gold surfaces has been demonstrated, showcasing the versatility of this approach in creating π-extended cyclic systems. nih.gov The use of substituted this compound precursors, such as 6,7-di(2-naphthyl)-2,3-naphthalenedicarbonitrile, allows for the synthesis of naphthalocyanines with even further extended π-electron systems. nih.gov

| Precursor | Resulting Macrocycle | Key Feature |

| This compound | Naphthalocyanine | Extended π-system compared to phthalocyanine |

| 6,7-di(2-naphthyl)-2,3-naphthalenedicarbonitrile | Silver naphthalocyanine (Ag-NPc) | Further extended π-electron system |

This compound can be utilized in the synthesis of more complex macrocyclic architectures, including binuclear and chiral phthalocyanine derivatives. While the direct synthesis of binuclear phthalocyanines from this compound is a subject of ongoing research, related precursors like 2,3,6,7-tetracyanonaphthalene can be envisioned to form planar binuclear phthalocyanines where two phthalocyanine units share a common naphthalene ring. This creates a cofacial arrangement of the macrocycles, which can lead to interesting electronic interactions between the two rings.

Furthermore, the incorporation of chiral moieties into the phthalocyanine framework can induce optical activity, leading to materials with applications in chiroptical sensing and asymmetric catalysis. While direct synthesis from chiral derivatives of this compound is an area of active exploration, the principles of inducing chirality in phthalocyanines are well-established through the use of chiral precursors.

The concept of mixed macrocyclization, where two different dinitrile precursors are co-cyclotetramerized, opens up possibilities for creating hybrid macrocyclic structures with unique properties. While specific examples of mixed macrocyclization involving this compound and perylene (B46583) derivatives to form perylenophthalocyanine hybrids are not yet widely reported in the literature, this synthetic strategy holds promise for combining the distinct electronic and photophysical characteristics of both naphthalocyanine and perylene-based macrocycles. Such hybrid structures could exhibit broadened absorption spectra and novel charge-transfer properties.

Formation of Other Tetraazaporphyrin Analogues (e.g., Fluoranthocyanines)

The versatility of dinitrile precursors extends beyond the synthesis of phthalocyanines and naphthalocyanines to other tetraazaporphyrin analogues. For example, dinitrile derivatives of other polycyclic aromatic hydrocarbons can be used to synthesize novel macrocycles. While the direct synthesis of fluoranthocyanines from a this compound precursor is not the standard route, the principle of using aromatic dinitriles to create expanded porphyrin-like systems is a general and powerful tool in synthetic chemistry. This allows for the fine-tuning of the electronic and steric properties of the resulting macrocycles for specific applications.

Organic Electronics and Optoelectronic Materials

The unique electronic properties of molecules derived from this compound make them promising candidates for applications in organic electronics and optoelectronics. The extended π-conjugation in naphthalocyanines and related macrocycles leads to strong absorption in the visible and near-infrared regions, as well as the potential for efficient charge transport.

While the direct application of this compound itself in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) is not extensively documented, its derivatives, particularly naphthalocyanines, are of significant interest. The tunability of the electronic energy levels (HOMO and LUMO) through peripheral substitution on the naphthalocyanine macrocycle allows for the design of materials with specific charge-transport characteristics (p-type, n-type, or ambipolar). For instance, a series of naphthalene derivatives have been synthesized and investigated for their use in two-component heterojunction-based ambipolar field-effect transistors. nih.gov The development of novel organic semiconductors based on naphthalene diimides, which can be conceptually linked to the oxidation of the naphthalene core, has led to air-stable n-channel OFETs.

The strong absorption and emission properties of naphthalocyanines also make them relevant for optoelectronic applications. Their ability to absorb light in the near-infrared region is particularly advantageous for applications such as photodetectors and in photodynamic therapy, where deeper tissue penetration of light is required. The continued exploration of new synthetic routes and derivatives based on this compound is expected to yield novel materials with enhanced performance in a variety of organic electronic and optoelectronic devices.

Role as Electron-Accepting Components in Organic Solar Cells (OSCs)

This compound serves as a fundamental building block for the synthesis of n-type organic semiconductor materials used in organic solar cells (OSCs). The core structure is particularly valuable for creating electron-accepting components, which are crucial for efficient charge separation at the donor-acceptor interface in OSCs. The potent electron-withdrawing nature of the two nitrile groups on the naphthalene framework makes its derivatives effective π-acceptors.

Derivatives such as naphthalene diimides (NDIs), which can be synthesized from naphthalene precursors, have been developed as universal interlayers in OSCs. nih.gov These NDI-based ionene polymers can lower the work function of electrodes, optimizing the contact between the metal electrode and the organic semiconductor. nih.gov This optimization overcomes energy barriers for electron extraction, a critical process for high-efficiency solar cells. Research into NDI-based polymers has led to their successful incorporation as cathode interlayers in both fullerene and non-fullerene polymer solar cells, boosting power conversion efficiencies. psecommunity.org For instance, self-doping ionene polymers synthesized from functionalized NDIs have been shown to enhance the performance of fullerene-based, non-fullerene-based, and ternary OSCs, achieving efficiencies as high as 16.9%. nih.gov

| NDI Derivative Type | Role in OSC | Key Benefit | Reported Max Efficiency |

| NDI-Based Ionene Polymers | Universal Interlayer | Lowers electrode work function, improves electron extraction | 16.9% nih.gov |

| NDI-OH Cathode Interlayer | Cathode Interlayer | Good solubility, transparency, self-doping behavior | Performance increase in both fullerene and non-fullerene PSCs psecommunity.org |

Development of Materials for Organic Field-Effect Transistors (OFETs)

The naphthalene core, functionalized with electron-withdrawing groups, is a cornerstone for designing high-performance n-channel semiconductors for organic field-effect transistors (OFETs). Naphthalene diimides (NDIs), which are derived from naphthalene precursors, have emerged as one of the most valuable classes of materials for achieving stable and efficient n-channel OFETs. rsc.org The development of such materials is critical for creating complementary logic circuits, which require both p-type and n-type semiconductors for low power dissipation and stable operation. researchgate.net

Research has demonstrated that NDI-based polymers can function effectively as the active layer in n-channel OTFTs. researchgate.net For example, transistors based on a polymer incorporating an NDI unit, P(NDI2OD-T2), exhibited unipolar n-channel characteristics with electron mobilities suitable for memory applications. researchgate.net Furthermore, single-crystal microribbons of core-chlorinated naphthalene diimides have shown exceptional n-channel performance, with electron mobilities reaching as high as 8.6 cm² V⁻¹ s⁻¹ in air. researchgate.net This high level of performance and ambient stability helps to close the gap between n-channel and p-channel organic transistors. researchgate.net

Table 2: Performance of OFETs Based on Naphthalene Diimide Derivatives

| NDI-Based Material | Device Type | Electron Mobility (μ) | Key Feature |

| P(NDI2OD-T2) Polymer | n-Channel OTFT | (1.8–2.8) × 10⁻⁴ cm² V⁻¹ s⁻¹ | Suitable for organic transistor memories researchgate.net |

| Core-Chlorinated NDI (Cl₂-NDI) | n-Channel Single Crystal FET | Up to 8.6 cm² V⁻¹ s⁻¹ | High mobility and stability in air researchgate.net |

| PTCDI-C₁₃ | n-Channel OFET | Mobility enhanced 5x with Rb₂CO₃ modified electrodes | Electron injection barrier reduction researchgate.net |

Design of n-Type Organic Semiconductors

This compound is a key precursor in the molecular design of n-type organic semiconductors due to its inherent electronic properties. The introduction of two cyano (-C≡N) groups onto the naphthalene aromatic system significantly alters its electronic structure. These nitrile groups are strongly electron-withdrawing, which lowers the energy levels of the frontier molecular orbitals (HOMO and LUMO) of the molecule. This creation of a π-deficient (electron-accepting) system is a fundamental strategy for developing n-type materials, which facilitate the transport of electrons. rsc.org

This design principle has been successfully applied to create a range of n-type materials. By starting with a naphthalene core, which can be derived from precursors like this compound, and introducing various electron-withdrawing groups, researchers can fine-tune the electronic properties of the resulting molecules. rsc.org Naphthalene diimides (NDIs) are a prominent example of this strategy, where the imide groups further enhance the electron-accepting nature of the naphthalene core, leading to materials with excellent n-channel characteristics and ambient stability. rsc.orgucl.ac.uk The strategic placement of these functional groups allows for precise control over the material's performance in electronic devices like OFETs. rsc.org

Tailoring Optoelectronic Properties through π-Extension

Derivatives of this compound are utilized as precursors to synthesize expanded phthalocyanine analogues, known as naphthalocyanines (NPcs), which possess tailored optoelectronic properties. The expansion of the π-electron system in these macrocycles is of significant interest as it leads to a red-shifted light absorption profile, making them suitable for a broader range of optoelectronic applications. nih.govresearchgate.net

On-surface synthesis studies using scanning tunneling microscopy have shown that complex ortho-dicarbonitrile precursors derived from this compound can undergo cyclotetramerization to form metallo-naphthalocyanines. For example, 6,7-di(2-naphthyl)-2,3-naphthalenedicarbonitrile (NND) spontaneously forms silver naphthalocyanines (Ag-NPc) on a silver surface. nih.gov In contrast, the smaller derivative 6,7-diphenyl-2,3-naphthalenedicarbonitrile (PND) requires the presence of co-adsorbed iron atoms to form iron naphthalocyanines (Fe-NPc) in monolayer coverage. nih.gov This demonstrates how the core dinitrile structure can be functionalized to control reactivity and the final properties of the resulting π-extended system.

Table 3: On-Surface Synthesis of π-Extended Systems from this compound Derivatives

| Precursor Molecule | Substrate/Conditions | Product | Supramolecular Structure |

| 6,7-di(2-naphthyl)-2,3-naphthalenedicarbonitrile (NND) | Ag(111), Anneal to 500 K | Silver Naphthalocyanine (Ag-NPc) | One-dimensional non-covalent ribbons nih.gov |

| 6,7-diphenyl-2,3-naphthalenedicarbonitrile (PND) | Ag(111), with co-adsorbed Fe atoms | Iron Naphthalocyanine (Fe-NPc) | Two-dimensional non-covalent network nih.gov |

| 6,7-diphenyl-2,3-naphthalenedicarbonitrile (PND) | Ag(111), multilayer coverage, no Fe atoms | Polycyanine chains and Ag-NPc | Chains and cyclic tetramers nih.govresearchgate.net |

Construction of Covalent Organic Frameworks (COFs) and Polymers

Building Blocks for COF Synthesis

This compound is recognized as a valuable building block for the synthesis of Covalent Organic Frameworks (COFs). chemscene.com COFs are a class of crystalline porous materials constructed from organic monomers linked by strong covalent bonds, offering high thermal stability, permanent porosity, and low density. rsc.orgnih.gov The rigid, planar structure of the naphthalene unit, combined with the reactive nitrile functional groups, makes this compound an ideal linker for creating robust, ordered frameworks.

The synthesis of COFs typically involves condensation reactions between multitopic organic building blocks. google.com Nitrile-containing linkers, such as this compound, can participate in these reactions to form the extended, porous networks characteristic of COFs. chemscene.com The precise geometry of the building block dictates the topology and pore structure of the resulting framework. The use of well-defined aromatic linkers like this compound is crucial for achieving the high crystallinity and ordered pore structures that underpin the unique properties and applications of COFs in areas such as gas storage, separation, and catalysis. rsc.orgosti.gov

Precursors for Polycyanine Chains and Functional Polymers

In addition to forming cyclic macrostructures, derivatives of this compound serve as precursors for the synthesis of linear functional polymers, specifically polycyanine chains. nih.govresearchgate.net This typically occurs through on-surface synthesis, where the reaction pathway can be directed away from cyclotetramerization towards polymerization depending on the reaction conditions and the specific precursor structure. nih.gov

For instance, when multilayer coverages of 6,7-diphenyl-2,3-naphthalenedicarbonitrile (PND) are annealed on a silver surface in the absence of templating metal atoms, the formation of open-chain polymers (polycyanines) is observed alongside some cyclic products. nih.govresearchgate.net This chain formation has been associated with the non-planar structure of certain precursors. nih.govresearchgate.net This ability to selectively synthesize either π-extended cyclic phthalocyanines or their open-chain polycyanine counterparts demonstrates the versatility of dinitrile precursors. This control allows for the creation of novel polymeric materials with distinct electronic and mechanical properties derived from the naphthalene-dicarbonitrile unit. researchgate.net

Formation of Supramolecular Assemblies

Supramolecular chemistry involves the design and synthesis of complex, functional chemical systems bound together by non-covalent intermolecular forces. fortunejournals.com The structure of this compound, featuring a large, electron-rich π-system and polar nitrile groups, makes it an ideal candidate for constructing ordered supramolecular assemblies. The primary non-covalent interactions that govern the self-assembly of this molecule and its derivatives include π-π stacking and hydrogen bonding.

The flat, aromatic surface of the naphthalene core facilitates π-π stacking interactions, where parallel aromatic rings align to minimize repulsion and maximize attraction. This interaction is fundamental to the formation of columnar or layered structures in the solid state. Furthermore, the nitrogen atoms of the nitrile groups can act as hydrogen bond acceptors, interacting with suitable donor molecules to guide the assembly process and add further stability and directionality to the resulting architecture.

While direct studies on the supramolecular assemblies of unsubstituted this compound are specific, research on closely related naphthalene derivatives illustrates these principles. For example, studies on germanium complexes with 2,3-dihydroxynaphthalene (B165439) have demonstrated the formation of alternating donor-acceptor layers driven by intermolecular interactions, including π-stacking. rsc.org Similarly, investigations into water complexes with other naphthalene derivatives have highlighted the competition and cooperation between various non-covalent forces, such as C–H···O hydrogen bonds and lone pair···π interactions, which dictate the final three-dimensional arrangement of the molecules. nih.gov These examples underscore the potential of the this compound framework to serve as a programmable building block for creating complex, self-assembled materials with tailored electronic and physical properties.

Intermediates for Biologically Active Compounds and Pharmaceutical Research

The naphthalene scaffold is a well-established pharmacophore in medicinal chemistry, present in numerous FDA-approved drugs. ekb.eg this compound serves as a versatile starting material for the synthesis of more complex, biologically active molecules, leveraging the reactivity of its nitrile groups and the stable aromatic core.

The naphthalene core is recognized for its role in generating molecules with a wide array of therapeutic properties, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities. ekb.egnih.gov this compound provides a key entry point for synthesizing novel derivatives with enhanced potency and selectivity.

Researchers have successfully synthesized novel naphthalene-heterocycle hybrids with significant therapeutic potential. For instance, by using naphthalene-based precursors, scientists have developed compounds exhibiting potent antitumor activity against liver (HepG-2) and breast (MCF-7) cancer cell lines. nih.gov Specific hybrids also demonstrated superior anti-inflammatory activity and selectivity for the COX-2 enzyme compared to the reference drug Celecoxib. nih.gov Moreover, certain naphthalene-derived compounds have shown promising antituberculosis activity, with Minimum Inhibitory Concentrations (MIC) of less than 1 μg/mL. nih.gov The synthetic accessibility and the biological relevance of the naphthalene scaffold make this compound a valuable intermediate in the discovery of new therapeutic agents.

Derivatives of this compound are being actively investigated as ligands designed to bind and inhibit specific biological targets like enzymes and proteins, which are often dysregulated in disease. The rigid naphthalene structure provides a scaffold to which various functional groups can be attached, allowing for the precise tuning of binding affinity and selectivity for a target's active or allosteric site.

One significant target is the Signal Transducer and Activator of Transcription 3 (STAT3) protein, which is overexpressed and constitutively activated in aggressive cancers like triple-negative breast cancer (TNBC). researchgate.net A novel series of naphthalene derivatives was synthesized and found to directly interact with the STAT3 SH2-domain. The lead compound, SMY002, was shown to inhibit STAT3 phosphorylation, dimerization, and transcriptional activity, ultimately suppressing the migration, invasion, and growth of TNBC cells both in vitro and in vivo. researchgate.net

Other studies have explored naphthalene-based compounds as inhibitors for different enzyme classes. The data below summarizes the inhibitory activity of selected naphthalene derivatives against various enzymes.

| Compound Series | Target Enzyme | Reported Activity (IC50) | Therapeutic Area |

|---|---|---|---|

| Naphthalene-based SERM analogues (e.g., SMY002) | STAT3 Protein | Direct binding to SH2 domain, inhibition of phosphorylation | Oncology (Triple-Negative Breast Cancer) |

| 1-(aroyl)-3-(ciprofloxacinyl)thioureas with Naphthalene moiety | Carbonic Anhydrase II (CA-II) | 0.97 ± 0.11 µM (most potent derivative) | Various (diuretics, anti-glaucoma) |

| 1-(aroyl)-3-(ciprofloxacinyl)thioureas with Naphthalene moiety | 15-Lipoxygenase (LOX) | 1.95 ± 0.12 µM (most potent derivative) | Anti-inflammatory |

Advanced Dyes and Pigments Development

This compound is a cornerstone precursor for the synthesis of naphthalocyanines (Ncs), a class of high-performance pigments and functional dyes. Naphthalocyanines are structural analogues of phthalocyanines but feature a more extended π-conjugated system due to the fusion of benzene (B151609) rings to the core macrocycle. This extended conjugation results in significant changes to their optical properties, most notably a strong absorption band in the near-infrared (NIR) region of the electromagnetic spectrum (typically 750–850 nm).

The classic synthetic route to naphthalocyanines involves the metal-templated cyclotetramerization of this compound or its derivatives. nih.gov This process, typically carried out at high temperatures in the presence of a metal salt (e.g., zinc, copper, or cobalt), yields a robust and thermally stable macrocyclic complex. The resulting metal-naphthalocyanine complexes are intensely colored and possess unique photophysical properties that make them suitable for a variety of advanced applications.

The key properties and applications of naphthalocyanine dyes derived from this compound are summarized below.

| Dye Class | Key Precursor | Core Synthesis Method | Key Optical Property | Primary Applications |

|---|---|---|---|---|

| Metal-Naphthalocyanines (M-Ncs) | This compound | Cyclotetramerization | Strong absorption in the Near-Infrared (NIR) region (~750-850 nm) | Photodynamic therapy (PDT) photosensitizers, functional NIR dyes for optical data storage, chemical sensors, and nonlinear optics. |

The strong NIR absorption of naphthalocyanines is particularly valuable for medical applications like photodynamic therapy (PDT), where light can penetrate deeper into biological tissues. Their chemical and thermal stability also makes them excellent candidates for use in materials science, including advanced coatings and optoelectronic devices.

Computational and Theoretical Studies of Naphthalene 2,3 Dicarbonitrile

Electronic Structure and Molecular Orbital Theory Applications

Theoretical studies focusing on the electronic structure of naphthalene (B1677914) derivatives are crucial for understanding their properties and potential applications. Methodologies such as Density Functional Theory (DFT) and Hartree-Fock (HF) are standard tools for these investigations, providing detailed information about ground state properties, electronic configuration, and frontier molecular orbitals.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. It is particularly effective for determining the optimized geometry and ground state electronic properties. For the family of dicyanonaphthalene isomers, DFT calculations, such as those using the B3LYP functional with a 6-31G** basis set, have been employed to determine their electronic properties.

These studies show that the total energy of the naphthalene system decreases with the addition of cyano groups. The substitution of hydrogen atoms with electron-withdrawing cyano groups leads to a redistribution of electron density and a stabilization of the molecule. DFT is also utilized in solid-state studies; for instance, dispersion-corrected DFT (DFT-D) has been used for energy-minimization calculations to reliably determine the correct space group for polymorphs of naphthalene-2,3-dicarbonitrile, confirming its crystal structure.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to describing the chemical reactivity and electronic properties of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for predicting molecular stability and the energy required for electronic excitation. samipubco.com

For naphthalene derivatives, the HOMO-LUMO gap can be effectively calculated using DFT methods. samipubco.com Studies on dicyanonaphthalene isomers have shown that the introduction of cyano groups significantly lowers the energy gap compared to unsubstituted naphthalene. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. samipubco.com This reduction in the energy gap is a key factor influencing the electron transport properties of the material, as it facilitates the movement of electrons from the HOMO to the LUMO. The ability of a molecule to transport electrons is strongly linked to the energy of its HOMO level. samipubco.com

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Method/Basis Set |

|---|---|---|---|---|

| Naphthalene | -5.82 | -0.96 | 4.86 | DFT/6-31G |

| Naphthalene | -6.13 | -1.38 | 4.75 | DFT/aug-cc-pVQZ |

| 1,3-Dicyanonaphthalene (B177745) | -7.611 | -3.585 | 4.026 | B3LYP/6-31G** |

Note: Data for 1,3-dicyanonaphthalene is presented as a representative example of a dicyanonaphthalene isomer from available literature.

Reaction Mechanism Predictions and Energetics

Computational methods are invaluable for mapping out the potential energy surfaces of chemical reactions, allowing for the prediction of reaction mechanisms and the calculation of associated energy barriers.

DFT calculations are a powerful tool for elucidating reaction mechanisms by identifying transition states and calculating their corresponding activation energies. mdpi.com For a reaction such as a nucleophilic attack on this compound, computational chemists can model the reaction pathway. This involves identifying the geometry of the transition state—the highest energy point along the reaction coordinate—and calculating its energy relative to the reactants. The difference in energy is the activation energy, which is a key determinant of the reaction rate. This type of analysis can clarify the factors that control reactivity and regioselectivity in nucleophilic aromatic substitution reactions. While this methodology is standard, specific studies detailing the calculated activation energies for nucleophilic attack on this compound are not prominent in the surveyed scientific literature.

For chemical systems in complex environments, such as in solution or within a biological matrix, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. frontiersin.orgnih.gov In this approach, the chemically active part of the system (e.g., this compound and the attacking nucleophile) is treated with a high-level QM method, while the surrounding environment (e.g., solvent molecules or a protein active site) is described using a less computationally expensive MM force field. frontiersin.orgnih.gov This dual-level approach allows for the accurate modeling of reaction energetics while still accounting for the influence of the broader environment. nih.govnih.gov QM/MM simulations can be used to study how environmental factors, like solvent polarity or specific interactions with a catalyst, affect the activation energy and mechanism of a reaction. nih.gov However, specific applications of QM/MM methods to study the reactivity of this compound in complex systems have not been extensively reported.

Intermolecular Interactions and Crystal Packing Analysis

The arrangement of molecules in the crystalline state is governed by a delicate balance of various non-covalent interactions. For this compound, the interplay of nitrile-nitrile dipolar interactions and non-classical hydrogen bonds is pivotal in defining its supramolecular architecture.

Theoretical models suggest that nitrile groups on adjacent molecules will orient themselves to minimize electrostatic repulsion and maximize attraction. A common arrangement involves an antiparallel orientation of the nitrile dipoles, which is energetically favorable. This can lead to the formation of dimers or extended chains within the crystal lattice. The strength and geometry of these interactions are sensitive to the steric and electronic environment of the nitrile groups on the naphthalene core. The planarity of the naphthalene system and the presence of other intermolecular forces, such as π-π stacking, will also influence the final crystal packing and the relative orientation of the nitrile moieties.

Non-classical hydrogen bonds, particularly those involving a carbon atom as the hydrogen donor (C-H) and the nitrogen of a nitrile group as the acceptor (N≡C), play a significant role in the crystal packing of this compound. Crystallographic studies of an orthorhombic polymorph of this compound have provided clear evidence for the presence and structural importance of these interactions. ijpsjournal.com

In this polymorph, the molecules are organized into zigzag chains that extend throughout the crystal lattice. ijpsjournal.com This specific arrangement is a direct consequence of C-H···N intermolecular contacts. The hydrogen atoms of the naphthalene ring engage with the nitrogen atoms of the nitrile groups of neighboring molecules, creating a network of weak hydrogen bonds that guide the supramolecular assembly.

| Donor (D) | Acceptor (A) | D-H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) |

|---|---|---|---|---|---|

| C-H (Naphthalene Ring) | N (Nitrile Group) | Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results |

| C-H (Naphthalene Ring) | N (Nitrile Group) | Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results |

Quantitative Structure-Activity Relationship (QSAR) and In Silico Modeling for Derivatives

While specific Quantitative Structure-Activity Relationship (QSAR) and in silico modeling studies focused exclusively on derivatives of this compound are not prevalent in the available literature, the methodologies for such investigations are well-established and can be applied to this class of compounds. These computational techniques are invaluable for predicting the properties and activities of novel derivatives, thereby guiding synthetic efforts toward molecules with desired characteristics. ijpsjournal.com

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a particular physicochemical property. For this compound derivatives, a QSAR study would involve the generation of a dataset of molecules with varying substituents on the naphthalene core. For each derivative, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties.

In silico modeling encompasses a broader range of computational methods, including molecular docking, molecular dynamics simulations, and quantum chemical calculations, to predict how a molecule will behave in a specific environment. For instance, if the goal is to design new materials for organic electronics, in silico modeling could be used to predict properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for determining the electronic behavior of the material.

A hypothetical workflow for a QSAR or in silico study of this compound derivatives is outlined below:

Library Design: A virtual library of derivatives would be created by adding various substituents (e.g., electron-donating or electron-withdrawing groups) to the naphthalene backbone.

Descriptor Calculation: A range of molecular descriptors would be calculated for each derivative.

Model Development (for QSAR): Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a model that correlates the descriptors with the activity of interest.

Property Prediction (for in silico modeling): Quantum mechanical or molecular mechanics methods would be employed to calculate properties such as electronic structure, charge distribution, and interaction energies with other molecules or surfaces.

The following table illustrates the types of data that would be generated and analyzed in such a study.

| Derivative | Substituent(s) | Calculated Descriptor 1 (e.g., LogP) | Calculated Descriptor 2 (e.g., Dipole Moment) | Predicted Property (e.g., HOMO Energy) | Predicted Activity |

|---|---|---|---|---|---|

| This compound | -H | Hypothetical Value | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| Derivative A | -NO2 | Hypothetical Value | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| Derivative B | -OCH3 | Hypothetical Value | Hypothetical Value | Hypothetical Value | Hypothetical Value |

Such computational approaches would significantly accelerate the discovery and optimization of new functional materials and molecules based on the this compound scaffold.

Future Research Directions and Translational Opportunities for Naphthalene 2,3 Dicarbonitrile

Development of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally friendly methods for synthesizing naphthalene-2,3-dicarbonitrile is a key area of future research. Traditional synthetic approaches often involve harsh reaction conditions and the use of hazardous reagents. To address these challenges, researchers are exploring greener and more sustainable alternatives.

One promising approach involves the use of tandem reactions of 2-alkynylbenzonitriles with a Reformatsky reagent, which offers a novel and efficient pathway to 1-aminonaphthalene-2-carboxylates. This method can be further extended to a more complex cascade process to produce 9-aminonaphtho[2,3-c]furan-1(3H)-ones, which are valuable precursors for arylnaphthalene lactone lignans. Another innovative strategy is the nitrogen-to-carbon transmutation of isoquinolines, which provides a convenient route to substituted naphthalene (B1677914) derivatives using an inexpensive Wittig reagent.

The exploration of catalytic systems, such as palladium-catalyzed cyanation reactions, is also a significant area of interest. These methods allow for the direct conversion of dihalo-naphthalenes to dicyano-naphthalenes, often with high yields and selectivity. Future research will likely focus on optimizing these catalytic processes to improve their efficiency and reduce their environmental impact.

Table 1: Comparison of Synthetic Routes for this compound and its Derivatives

| Synthetic Route | Description | Advantages |

|---|---|---|

| Tandem reaction of 2-alkynylbenzonitriles | A novel and efficient approach toward 1-aminonaphthalene-2-carboxylates. | High efficiency, potential for complex cascade processes. |

| Nitrogen-to-carbon transmutation of isoquinolines | A convenient protocol for nitrogen-carbon single-atom transmutations in isoquinolines. | Uses inexpensive and commercially available reagents. |

| Palladium-catalyzed cyanation | Cross-coupling of a halo-naphthalene with a cyanide source in the presence of a palladium catalyst. | High yields and selectivity. |

Advanced Functional Material Design with Tunable Properties

This compound is a versatile building block for the design of advanced functional materials with tunable properties. The presence of electron-withdrawing nitrile groups on the naphthalene core significantly influences the electronic and photophysical properties of the resulting materials, making them suitable for a range of applications in organic electronics and optoelectronics.

The strategic placement of the nitrile groups allows for the fine-tuning of the electronic structure, leading to the development of materials with tailored properties. For example, derivatives of this compound can be designed as donor-acceptor systems, where the dinitrile core acts as the acceptor. These systems are crucial for the development of materials with specific optical and electronic properties for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Furthermore, this compound serves as a key precursor for the synthesis of more complex macrocyclic compounds, particularly naphthalocyanines. These compounds are analogues of phthalocyanines with an extended π-electron system, which results in their absorption of light at longer wavelengths, making them suitable for applications in photodynamic therapy and near-infrared (NIR) sensing. The properties of these naphthalocyanines can be tuned by introducing substituents onto the this compound precursor.

Exploration of New Catalytic Applications

While this compound itself is not a catalyst, it serves as a crucial building block for the synthesis of catalytically active materials. The nitrile groups can coordinate with metal ions, forming metal-organic frameworks (MOFs) and coordination polymers with potential applications in catalysis.

One area of active research is the use of this compound in the on-surface synthesis of naphthalocyanine-based catalysts. For instance, iron-naphthalocyanine (Fe-NPc) complexes can be formed on a silver surface using 6,7-diphenyl-2,3-naphthalenedicarbonitrile and co-adsorbed iron atoms. These surface-supported catalysts exhibit high activity and selectivity in a variety of reactions.

The ability to tune the electronic properties of the this compound core through the introduction of substituents provides a means of controlling the catalytic activity of the resulting materials. Future research will focus on the design and synthesis of new this compound derivatives with tailored electronic properties for specific catalytic applications.

Integration into Multi-Component and Hybrid Material Systems

The integration of this compound into multi-component and hybrid material systems offers a promising avenue for the development of new materials with enhanced properties and functionalities. The unique electronic and photophysical properties of this compound make it an attractive component for a variety of hybrid materials.

For example, this compound can be incorporated into polymer matrices to create materials with improved optical and electrical properties. It can also be used as a building block for the synthesis of covalent organic frameworks (COFs), which are crystalline porous polymers with a wide range of applications in gas storage, separation, and catalysis.

Furthermore, the ability of this compound to coordinate with metal ions makes it a suitable component for the creation of hybrid organic-inorganic materials. These materials can combine the desirable properties of both organic and inorganic components, leading to the development of new materials with unique functionalities.

High-Throughput Screening and Computational-Experimental Synergy for Discovery

The combination of high-throughput screening and computational modeling provides a powerful tool for the discovery and design of new materials based on this compound. High-throughput screening allows for the rapid synthesis and testing of large libraries of compounds, while computational modeling can be used to predict the properties of new materials and guide the design of new synthetic targets.

Computational methods, such as density functional theory (DFT), can be used to calculate the electronic and optical properties of this compound and its derivatives. This information can then be used to identify promising candidates for specific applications. For example, DFT calculations can be used to predict the absorption and emission spectra of new materials, which is crucial for the design of new dyes and optical brighteners.

The synergy between high-throughput screening and computational modeling can accelerate the discovery of new materials with tailored properties. This approach has the potential to revolutionize the field of materials science and lead to the development of new technologies with a wide range of applications.

Q & A

Q. What are the standard synthetic methodologies for preparing naphthalene-2,3-dicarbonitrile and its derivatives?

this compound derivatives are typically synthesized via nucleophilic substitution or cross-coupling reactions. A common precursor, 6,7-dibromothis compound, is reacted with boronic acids under Suzuki-Miyaura conditions (1,4-dioxane/acetonitrile, K₂CO₃, Pd catalyst) to introduce substituents at the 6,7-positions . For example, 6,7-bis(4-methoxyphenyl) derivatives are obtained in 51% yield using this method. Purification involves silica gel chromatography with DCM/ethyl acetate/hexane mixtures .

Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?

- IR Spectroscopy : The -CN stretching vibration appears at ~2220 cm⁻¹, confirming the presence of nitrile groups .

- NMR : ¹H/¹³C NMR resolves aromatic proton environments and substituent effects.

- Mass Spectrometry : High-resolution ESI-MS validates molecular weights and substitution patterns.

- UV-Vis : Absorbance in the 300–400 nm range (π→π* transitions) correlates with electronic modifications from substituents .

Advanced Research Questions

Q. How do electron-withdrawing substituents influence the reactivity of this compound in cross-coupling reactions?

The electron-withdrawing dicarbonitrile moiety activates halogen atoms (e.g., Cl, Br) at adjacent positions, enhancing their lability in nucleophilic substitution. For instance, 5,6-dichloropyrazine-2,3-dicarbonitrile undergoes substitution with phenols under mild base conditions (NaH, dioxane, 100°C) due to the electron-deficient pyrazine core . However, weaker bases (K₂CO₃) may fail, necessitating optimization of reaction conditions .

Q. What strategies mitigate contradictory toxicological data for naphthalene derivatives in inhalation studies?

Contradictions often arise from variability in exposure routes (oral vs. inhalation) or species-specific metabolism. To address this:

- Systematic Reviews : Use inclusion criteria prioritizing peer-reviewed studies with defined exposure routes (inhalation/oral), species (humans/lab mammals), and health outcomes (respiratory, hepatic effects) .

- Risk of Bias Assessment : Evaluate randomization, dose allocation concealment, and outcome reporting consistency using standardized questionnaires (e.g., Table C-6/C-7 in ) .

Q. How can photoluminescence efficiency be enhanced in zinc naphthalocyanines derived from this compound?

Substituents at the 6,7-positions significantly modulate photophysical properties. For example:

- Electron-donating groups (e.g., -NMe₂) redshift absorption/emission via charge-transfer transitions.

- Bulky groups (e.g., 4-methoxyphenyl) reduce aggregation, improving near-infrared emission quantum yields .

- Synthetic Optimization : Use anhydrous solvents (e.g., DCM) and inert atmospheres to prevent quenching by moisture/oxygen .

Methodological Considerations

Q. What experimental design principles are critical for in vitro cytotoxicity studies of this compound?

- Exposure Routes : Prioritize inhalation/oral pathways using cell lines (e.g., A549 lung cells) with relevant metabolic activation systems (e.g., S9 liver fractions) .

- Dose Range : Include sub-cytotoxic doses (0.1–10 µM) to assess oxidative stress biomarkers (e.g., ROS, glutathione depletion) .

- Controls : Use naphthalene oxide (a known metabolite) as a positive control for comparative toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.